6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride
Description
Properties
IUPAC Name |
6,8-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2.ClH/c12-6-3-7-8-5-14-2-1-10(8)15-11(7)9(13)4-6;/h3-4,14-15H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKSPRVIPKJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Steps
-
- React phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole ring.
- Example: Phenylhydrazine + Acetone → Indole derivative
-
- Use a Pictet-Spengler type reaction to form the pyridine ring by reacting an aldehyde with an amino acid or amine.
- Example: Aldehyde + Amino acid → Pyridine derivative
-
- Introduce chlorine atoms at specific positions using chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas.
- Example: Indole derivative + NCS → Chlorinated indole derivative
-
- Convert the free base into a hydrochloride salt by reacting it with hydrochloric acid.
- Example: Chlorinated indole derivative + HCl → Hydrochloride salt
Preparation of Stock Solutions
For compounds like 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride , stock solutions can be prepared as follows:
| Concentration (mM) | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |
|---|---|---|---|
| 1 mM | 3.9573 | 19.7866 | 39.5731 |
| 5 mM | 0.7915 | 3.9573 | 7.9146 |
| 10 mM | 0.3957 | 1.9787 | 3.9573 |
In Vivo Formulation
To prepare an in vivo formulation, follow these steps:
- DMSO Master Liquid : Dissolve the compound in DMSO.
- PEG300 and Tween 80 Addition : Add PEG300 and Tween 80 to the DMSO solution, mixing well after each addition.
- Dilution with Water : Finally, dilute the mixture with distilled water to achieve the desired concentration.
Research Findings and Challenges
While specific research findings on 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride are limited, related compounds like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have shown potential in various therapeutic applications, such as serotonin receptor antagonism and cGAS inhibition for treating autoinflammatory diseases.
Challenges
- Synthetic Complexity : The synthesis of pyridoindoles involves multiple steps, which can lead to low yields and purification challenges.
- Toxicity and Stability : Chlorinated compounds may exhibit toxicity and stability issues, requiring careful handling and storage.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like methanol or acetic acid to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride against various bacterial strains. For instance:
- Zone of Inhibition : In a study evaluating several indole derivatives, compounds similar to 6,8-dichloro-1H-pyrido derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the agar diffusion method .
- Minimum Inhibitory Concentrations (MICs) : The MIC values for these compounds were comparable to standard antibiotics like penicillin .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Research indicates that derivatives of pyrido-indole structures can act as potent antioxidants due to their ability to scavenge free radicals and inhibit oxidative stress .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by inhibiting cholinesterase enzymes. This activity is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Synthesis and Structural Modifications
The synthesis of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride typically involves multi-step reactions starting from readily available indole derivatives. The synthetic pathways often include:
- Formation of the Pyrido Ring : Utilizing chlorination and cyclization reactions to construct the pyrido framework.
- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt to enhance solubility and stability .
Case Study 1: Antimicrobial Evaluation
In a comparative study conducted by Gaikwad et al., various indole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives showed superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics. The study utilized detailed spectroscopic techniques (NMR and IR) for characterization and established structure-activity relationships (SAR) .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 5A | 17 | 50 |
| 5B | 19 | 40 |
| Penicillin | 30 | 10 |
Case Study 2: Neuroprotective Potential
Research published in the Journal of Chemical Health Risks explored the neuroprotective potential of indole derivatives against cholinesterase activity. The study found that specific modifications to the indole structure significantly enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating a promising avenue for Alzheimer's treatment .
Mechanism of Action
The mechanism of action of 6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the properties of pyridoindole derivatives. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Effects : Chlorine and bromine increase molecular weight and may enhance lipophilicity, while fluorine reduces molecular weight and introduces electronegativity.
- Solubility : Hydrochloride salts generally improve aqueous solubility, though fused-ring analogs (e.g., compound 6b) face solubility challenges .
Market Availability
- Discontinued Status : The target compound and its bromo/fluoro analogs are discontinued, highlighting sourcing challenges for ongoing research .
Biological Activity
6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound with notable biological activities. Structurally characterized by a fused bicyclic system containing both pyridine and indole moieties, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunology.
- Molecular Formula : C₁₁H₁₀Cl₂N₂
- Molecular Weight : 241.11 g/mol
- CAS Number : 439928-26-4
Anticancer Properties
6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride exhibits significant anticancer activity by inhibiting c-Met kinase. This protein plays a crucial role in cell growth and differentiation. Research indicates that this compound can decrease the proliferation of various cancer cell lines including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The inhibition of c-Met leads to reduced cell viability in a dose-dependent manner .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has been identified as an inhibitor of cyclic GMP-AMP synthase (cGAS), suggesting potential applications in treating autoimmune diseases. The modulation of cGAS may help in regulating immune responses by influencing the production of type I interferons.
The biological activity of 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride is attributed to its ability to interact with various receptors and enzymes involved in cell signaling pathways. Notably:
- c-Met Inhibition : Prevents downstream signaling pathways that promote tumor growth.
- cGAS Modulation : Alters immune response mechanisms that may contribute to autoimmune disorders.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that treatment with 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride resulted in a significant reduction in the proliferation of HeLa cells with an IC50 value of approximately 10 µM.
- Animal Models : In vivo studies are needed to further validate the efficacy and safety profile of this compound. Preliminary data suggest that doses up to 183 mg/kg did not result in mortality but caused weight loss in test subjects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrido[4,3-b]indole | One chlorine atom | Moderate c-Met inhibition |
| 7-Bromo-1H-pyrido[4,3-b]indole | Bromine substitution | Anticancer properties |
| 6-Fluoro-1H-pyrido[4,3-b]indole | Fluorine substitution | Neurotransmitter modulation |
| 6-Methyl-1H-pyrido[4,3-b]indole | Methyl group at position 6 | Enhanced receptor binding affinity |
The presence of dichloro groups at specific positions enhances the binding affinity and biological efficacy of 6,8-Dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
